1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid
Description
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid is a cyclopentane-carboxylic acid derivative featuring a 4-methylpiperazine substituent. This compound is structurally significant due to its bicyclic amine (piperazine) moiety, which is commonly exploited in medicinal chemistry for enhancing solubility, bioavailability, and receptor binding affinity.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11/h2-9H2,1H3,(H,14,15) |
InChI Key |
AGTFLFIERCJQMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring is synthesized through cyclization reactions involving appropriate precursors.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopentane precursor.
Carboxylic Acid Group Addition: The carboxylic acid group is added through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, enhancing the compound’s versatility.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Aromatic vs. Aliphatic Substituents : Compounds like 3-(4-methylpiperazin-1-yl)benzoic acid (benzene backbone) exhibit planar aromaticity, contrasting with the aliphatic cyclopentane ring in the target compound .
Physicochemical Properties
Solubility and Stability
- Target Compound : Predicted to exhibit moderate water solubility due to the carboxylic acid and tertiary amine groups.
- Analogues :
Melting Points
- 3-(4-Methylpiperazin-1-yl)benzoic acid : 187–190°C
- 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid : Data unavailable, but hydroxyl groups typically lower melting points compared to piperazine-containing analogs.
Comparison with Analogous Syntheses
- 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid : Synthesized via sulfonylation of cyclopentane-carboxylic acid derivatives using benzenesulfonyl chloride .
- 3-(4-Methylpiperazin-1-yl)benzoic acid : Prepared through Ullmann coupling or Buchwald-Hartwig amination of bromobenzoic acid with 4-methylpiperazine .
Target Compound
No direct pharmacological data are available, but piperazine-containing carboxylic acids are often intermediates in drug discovery. For example:
- Example from : A pyrimidine-triamine derivative with a 4-methylpiperazinyl group showed activity as a kinase inhibitor (MS: m/z 412 [M + H]+) .
Analogues with Reported Bioactivity
Biological Activity
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid, also known by its chemical structure as C₆H₁₂N₂O₂ , is a compound that falls under the category of piperazine carboxylic acids. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article aims to consolidate the available research findings regarding its biological activity, focusing on its mechanisms of action, pharmacological properties, and clinical implications.
Chemical Structure and Properties
The molecular formula for this compound is represented as follows:
- Chemical Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- IUPAC Name : 4-methylpiperazine-1-carboxylic acid
This compound features a piperazine ring substituted with a carboxylic acid group, which is significant for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Neurotransmitter Systems :
- Inhibition of Kinase Activity :
-
Anticancer Properties :
- Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and cell cycle arrest . Specifically, compounds related to this structure have shown efficacy against MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting cell invasion .
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9307 |
| Blood-Brain Barrier Penetration | +0.9866 |
| Caco-2 Permeability | +0.699 |
| P-glycoprotein Substrate | 0.7077 |
These values indicate that the compound is likely to be well absorbed in the gastrointestinal tract and capable of crossing the blood-brain barrier, which is advantageous for central nervous system applications.
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuropharmacological Effects :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
